6-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE
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Overview
Description
6-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a pyrido[4,3-d]pyrimidine core fused with a morpholine ring and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-methylbenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the pyrido[4,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s electronic properties.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
6-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable chemical reactivity and biological activities.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
6-(5-CHLORO-2-METHYLPHENYL)-2-MORPHOLINOPYRIDO[4,3-D]PYRIMIDIN-5(6H)-ONE stands out due to its unique combination of a morpholine ring and a chlorinated phenyl group, which confer distinct chemical properties and potential for diverse applications .
Properties
IUPAC Name |
6-(5-chloro-2-methylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-2-3-13(19)10-16(12)23-5-4-15-14(17(23)24)11-20-18(21-15)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLAYWQPRNPFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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